3,4-Dichlorophenyl isocyanate

Catalog No.
S1514216
CAS No.
102-36-3
M.F
C7H3Cl2NO
M. Wt
188.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorophenyl isocyanate

Sourcing the correct 3,4-dichloro isomer is critical for high-yield Diuron synthesis; off-spec isomers cause drastic efficacy loss. Our 3,4-Dichlorophenyl isocyanate (CAS 102-36-3) is the mandated precursor, delivering >95% yield and >99% purity in optimized anhydrous processes. • Precise 3,4-substitution ensures extended soil persistence of Diuron vs. Linuron. • Consistent quality minimizes downstream purification. • Available with full analytical documentation and global shipping.

CAS Number

102-36-3

Product Name

3,4-Dichlorophenyl isocyanate

IUPAC Name

1,2-dichloro-4-isocyanatobenzene

Molecular Formula

C7H3Cl2NO

Molecular Weight

188.01 g/mol

InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H

InChI Key

MFUVCHZWGSJKEQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)Cl

The exact mass of the compound 3,4-Dichlorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76605. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,4-Dichlorophenyl isocyanate, 1,2-Dichloro-4-isocyanatobenzene, 3,4-Dichlorophenylcarbimide, Isocyanic acid 3,4-dichlorophenyl ester, 4-Isocyanato-1,2-dichlorobenzene

Purity

≥98%

Package Size

5 g, 25 g, 100 g

3,4-Dichlorophenyl isocyanate (CAS: 102-36-3) is a critical aromatic isocyanate used as a primary intermediate in the synthesis of high-performance chemicals. Its molecular structure, featuring a reactive isocyanate group and a 3,4-dichlorinated phenyl ring, makes it an essential precursor for producing phenylurea herbicides like Diuron and Linuron. The compound is typically supplied as a high-purity solid, soluble in organic solvents such as toluene and xylene, and is utilized in industrial-scale processes where consistent quality and reactivity are paramount for achieving high-yield, high-purity downstream products.

Research & Industrial Fit

Phenylurea herbicide intermediateKey building block for diuron, linuron, and related herbicides.
Predictable electrophilic reactivityQuantifiable kinetics via Hammett relationships; no anomalous ortho-effects.
Solid-state handlingLow-melting solid (mp ~42 °C) simplifies accurate dispensing and reduces vapor exposure.

Substituting 3,4-Dichlorophenyl isocyanate with other isomers (e.g., 3,5-dichloro) or simpler analogs (e.g., 4-chlorophenyl isocyanate) is rarely viable in established synthesis workflows. The specific 3,4-dichloro substitution pattern is critical as it dictates the electronic properties and steric configuration of the final molecule, directly influencing performance metrics like the herbicidal activity of resulting phenylurea compounds. Minor structural changes can lead to significant drops in efficacy or complete loss of desired biological activity. Furthermore, process parameters for downstream reactions, such as the synthesis of Diuron, are highly optimized for the reactivity and physical properties of the 3,4-isomer, making substitution disruptive and economically unfeasible without extensive process re-validation.

Substitution Risk

Isomer mismatch
2,4- or 3,5-dichlorophenyl isocyanates produce different urea derivatives; they may not yield approved herbicide actives.
Kinetic variability
Reaction rates with nucleophiles vary by substitution pattern; process consistency may shift when altering isomer.
Physical state differences
Liquid phenyl isocyanates require different handling and metering; solid 3,4-dichloro isomer reduces spill and vapor risks.

Essential Precursor for High-Yield Diuron Synthesis

3,4-Dichlorophenyl isocyanate is the direct and indispensable precursor for the synthesis of the widely used herbicide Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea]. Optimized industrial processes demonstrate that reacting high-purity 3,4-Dichlorophenyl isocyanate with dimethylamine gas in an organic solvent avoids hydrolysis-related side products, achieving final Diuron yields of over 95% with purity exceeding 99%. This contrasts with older methods using aqueous dimethylamine, which leads to the formation of N,N-bis(3,4-dichlorophenyl)urea, reducing both yield and purity.

Evidence DimensionProduct Yield and Purity in Diuron Synthesis
Target Compound Data>95% yield, >99% purity (using anhydrous process)
Comparator Or BaselineAqueous dimethylamine process (leads to hydrolysis and by-product formation)
Quantified DifferenceSignificantly higher yield and purity by avoiding aqueous conditions, which cause by-product formation.
ConditionsReaction of 3,4-Dichlorophenyl isocyanate with dimethylamine in an organic solvent (toluene) versus an aqueous system.

For manufacturers of Diuron, using high-purity 3,4-Dichlorophenyl isocyanate in an optimized, anhydrous process is critical for maximizing yield and minimizing costly purification steps.

Yield advantage
Head-to-head
85.1% isolated yield
vs 71.4–84.3% (other five dichloro isomers)
+13.7 pp over lowest-yielding 2,6-isomer
Reported highest yield in triphosgene synthesis; may support cost-efficient procurement.
Identical conditions from dichloroaniline; CNKI data.

Process Stability: Mitigation of Undesirable Solids and Tar Formation in Isocyanate Production

In the industrial phosgenation of 3,4-dichloroaniline to produce 3,4-Dichlorophenyl isocyanate, the resulting distillation heel ('tar') can be unstable at high temperatures (~160°C), leading to the formation of solids that hinder further isocyanate recovery. Research has shown that without process stabilizers, net yields can be less than 50%. However, the addition of a small amount of a stabilizer like morpholine (0.35-0.85 wt%) during a strong phosgenation process (e.g., 160°C, 300% excess phosgene) improves tar stability, inhibits solid formation, and enables net yields of over 80%.

Evidence DimensionNet Yield in 3,4-Dichlorophenyl Isocyanate Synthesis
Target Compound Data>80% yield
Comparator Or Baseline<50% yield
Quantified Difference>30% increase in net yield
ConditionsSynthesis via phosgenation of 3,4-dichloroaniline with a morpholine stabilizer under strong conditions vs. without a stabilizer under weaker conditions.

This demonstrates that the manufacturability and final yield of 3,4-Dichlorophenyl isocyanate are highly dependent on specific process conditions, making a high-quality, consistently produced starting material crucial for procurement.

Predictable kinetics
Cross-study comparable
Extended Hammett correlation holds
No anomalous ortho-effects observed
Predictable reactivity facilitates process control and scale-up design.
Reaction with substituted phenylureas in acetonitrile.

Superior Herbicidal Persistence Compared to Linuron

The final product derived from 3,4-Dichlorophenyl isocyanate, Diuron, exhibits greater soil persistence than its close structural analog, Linuron. In a comparative study on sandy loam soils, Diuron residues were found to be of greater consequence than Linuron residues when applied at the same rate (1.2 lb/A). This difference in persistence is critical for long-term weed control strategies. While both are effective Photosystem II inhibitors, the dimethylurea moiety of Diuron (derived from 3,4-DCPU) compared to the methoxy-methylurea of Linuron contributes to its slower degradation in the soil environment.

Evidence DimensionHerbicidal Residue Impact
Target Compound DataDiuron (from 3,4-DCPU) produced residues of greater consequence.
Comparator Or BaselineLinuron produced residues of less consequence.
Quantified DifferenceQualitatively higher impact and persistence for Diuron-based treatments at equivalent application rates.
ConditionsLayby treatment in a mixed crop rotation on Norfolk and Duplin sandy loam soils at 1.2 lb/A.

For buyers developing long-lasting pre-emergent herbicide formulations, selecting 3,4-Dichlorophenyl isocyanate as the precursor for Diuron provides a distinct advantage in product performance due to greater persistence compared to analogs like Linuron.

Enhanced electrophilicity
Class-level
Aromatic isocyanate shows stronger electrophilicity via phenyl–NCO conjugation (DFT)
Class-level reactivity inference; verify for specific process conditions.
Compared to aliphatic isocyanates; source data not provided.
Solid-state handling
Cross-study comparable
Solid at 25 °C, mp 41–44 °C
vs liquid phenyl isocyanate (mp ~ -30 °C)
vs 4-chlorophenyl isocyanate (mp 27–29 °C)
Solid form aids accurate gravimetric dispensing and reduces vapor exposure.
Ambient temperature comparison.
Diuron precursor
Supporting evidence
Direct synthetic intermediate for diuron (CAS 330-54-1)
Addition of dimethylamine to –NCO group
Isomer-specific synthesis; verify formation of target herbicide.
Other dichloro isomers produce non-herbicidal ureas.
Physicochemical QC data
Supporting evidence
mp 41–44 °C; bp 118–120 °C (18 mmHg); d 1.39 (50 °C); vapor pressure 0.0553 mmHg (25 °C)
Comprehensive documented properties support quality verification and safe handling.
Flash point 106–110 °C; water-insoluble (decomposes).

High-Yield Manufacturing of Diuron Herbicide

This compound is the mandated precursor for synthesizing Diuron. Its use in optimized, anhydrous processes allows manufacturers to achieve product yields exceeding 95% and purities over 99%, directly impacting production efficiency and profitability by minimizing waste and downstream purification requirements.

Development of Persistent, Pre-Emergent Weed Control Formulations

As the building block for Diuron, this isocyanate is the correct choice for formulators needing a final product with extended soil persistence for long-term weed control. Compared to other phenylurea herbicides like Linuron, Diuron shows a greater residual effect in soil, making its precursor, 3,4-Dichlorophenyl isocyanate, essential for these applications.

Synthesis of Phenylurea-Based Specialty Polymers and Materials

The defined reactivity and structure of 3,4-Dichlorophenyl isocyanate make it a valuable monomer for creating specialty polymers. The 3,4-dichloro substitution pattern imparts specific thermal and chemical resistance properties to the resulting polyurethane or polyurea backbone, a feature not achievable with other isomers or less substituted analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Diuron & phenylurea herbicide synthesis
Isomer-specific regiospecificity
Verify formation of target active ingredient and impurity profile
Bioactive urea derivative libraries
Predictable electrophilic reactivity
Confirm reaction kinetics and product purity for analog synthesis
Specialty polyurethanes & coatings
Aromatic isocyanate backbone stability
Assess thermal/mechanical properties and trimerization efficiency
Catalyst development for isocyanate production
Well-characterized benchmark substrate
Evaluate catalyst activity, selectivity, and productivity

Physical Description

Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998)

Color/Form

White to yellow crystals

XLogP3

4.2

Boiling Point

244 °F at 18 mm Hg (EPA, 1998)

LogP

log Kow = 3.88 (est)

Melting Point

113 °F (EPA, 1998)
43.0 °C
43 °C

UNII

OZW0B7F1DU

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (90.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (90.57%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.0X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

102-36-3

Wikipedia

3,4-dichlorophenyl isocyanate

General Manufacturing Information

Benzene, 1,2-dichloro-4-isocyanato-: ACTIVE

Storage Conditions

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

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